molecular formula C17H22BrN B3859211 2-adamantyl(2-bromobenzyl)amine

2-adamantyl(2-bromobenzyl)amine

Cat. No.: B3859211
M. Wt: 320.3 g/mol
InChI Key: CHYWFJMKFFHFEX-UHFFFAOYSA-N
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Description

“2-adamantyl(2-bromobenzyl)amine” is a compound that contains an adamantyl group. Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .


Synthesis Analysis

The synthesis of 2-adamantyl-containing amines involves the reduction of unsaturated nitriles containing the 2-adamantyl fragment with lithium aluminum hydride and nickel—aluminum alloy . The double bond and nitrile group are simultaneously reduced. The presence of bulky substituents in the substrate in the α-position to the adamantyl fragment and hydroxy groups significantly retards the process .


Molecular Structure Analysis

Adamantane is a tricyclic cage compound of C10H16 formula . It is the smallest molecular representative of the diamond family . The structures and composition of the obtained novel 2-adamantyl-5-aryltetrazoles were proven by IR spectroscopy, 1H and 13C NMR spectroscopy, high-resolution mass spectrometry, and also by X-ray structural analysis .


Chemical Reactions Analysis

The regularities of the reduction of unsaturated nitriles containing the 2-adamantyl fragment with lithium aluminum hydride and nickel—aluminum alloy were studied . In both cases, the double bond and nitrile group were simultaneously reduced .

Mechanism of Action

While specific mechanisms of action for “2-adamantyl(2-bromobenzyl)amine” are not detailed in the retrieved papers, it’s worth noting that adamantane derivatives often exhibit various types of pharmacological activity . For example, 2-adamantylethylamines manifest themselves as substances binding the NMDA receptor and as analgesics .

Safety and Hazards

While specific safety data for “2-adamantyl(2-bromobenzyl)amine” is not available, it’s important to handle all chemicals with care. Always refer to the safety data sheet (SDS) for the specific compound for detailed information .

Future Directions

Adamantane and its derivatives have promising applications in the field of targeted drug delivery and surface recognition . The development of efficient methods for the synthesis of amino derivatives of 2-substituted adamantane seems to be an urgent task . The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application .

Properties

IUPAC Name

N-[(2-bromophenyl)methyl]adamantan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrN/c18-16-4-2-1-3-13(16)10-19-17-14-6-11-5-12(8-14)9-15(17)7-11/h1-4,11-12,14-15,17,19H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYWFJMKFFHFEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NCC4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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